

An In-depth Technical Guide to the Pharmacological Profile of AM-2201

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Compound of Interest		
Compound Name:	Cl2201	
Cat. No.:	B593042	Get Quote

Disclaimer: Initial searches for a compound designated "Cl2201" did not yield any matching results in the public scientific literature. It is highly probable that this designation is a typographical error. Based on the structural similarity of the alphanumeric name and the nature of the requested information, this guide will focus on the well-documented synthetic cannabinoid AM-2201. The following information is provided under the assumption that "Cl2201" was intended to be "AM-2201".

This technical guide provides a comprehensive overview of the pharmacological profile of AM-2201, a potent synthetic cannabinoid. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to AM-2201

AM-2201, [1-(5-fluoropentyl)-3-(1-naphthoyl)indole], is a potent synthetic cannabinoid that acts as a non-selective full agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It is a fluorinated analog of the research chemical JWH-018. Due to its high affinity and efficacy at these receptors, AM-2201 has been a subject of significant interest in pharmacological and toxicological research.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological activity of AM-2201 at its primary molecular targets.



Table 1: Receptor Binding Affinities of AM-2201

Receptor	Species	Ki (nM)	Assay Type	Reference
CB1	Human	1.0 ± 0.1	Radioligand Binding Assay	[1][2]
CB2	Human	2.6 ± 0.3	Radioligand Binding Assay	[1][2]

Table 2: Functional Activity of AM-2201

Receptor	Species	EC50 (nM)	Assay Type	Effect	Reference
CB1	Rat	38 ± 4	[35S]GTPyS Binding Assay	Agonist	[3]
CB2	Human	30 ± 2	cAMP Accumulation Assay	Agonist	[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the standard experimental protocols used to determine the pharmacological parameters of AM-2201.

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

- Objective: To measure the displacement of a radiolabeled ligand from cannabinoid receptors by AM-2201.
- Materials:
 - Membrane preparations from cells expressing human CB1 or CB2 receptors.



- Radioligand (e.g., [3H]CP-55,940).
- AM-2201 at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the receptor-containing membranes with the radioligand and varying concentrations of AM-2201.
- Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the IC50 value (the concentration of AM-2201 that inhibits 50% of the specific binding of the radioligand).
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd),
 where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G-protein coupled receptors, such as CB1 and CB2.

- Objective: To quantify the ability of AM-2201 to stimulate G-protein activation following receptor binding.
- Materials:
 - Membrane preparations from cells expressing the receptor of interest.



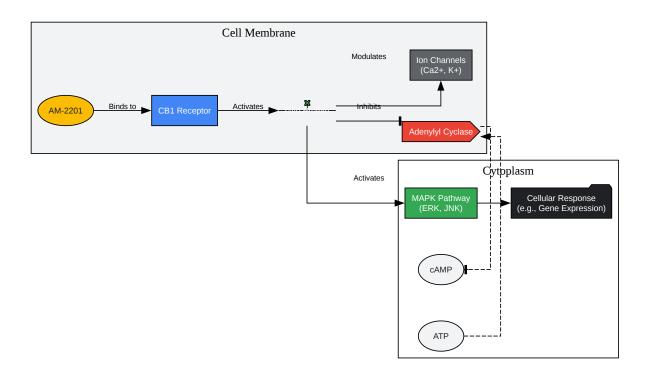
- [35S]GTPyS (a non-hydrolyzable analog of GTP).
- AM-2201 at various concentrations.
- GDP.
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
- Procedure:
 - Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.
 - Add AM-2201 at various concentrations followed by the addition of [35S]GTPyS.
 - Incubate to allow for agonist-stimulated binding of [35S]GTPyS (e.g., 60 minutes at 30°C).
 - Separate bound from free [35S]GTPyS by filtration.
 - Quantify the bound radioactivity using a scintillation counter.
 - Plot the specific binding of [35S]GTPyS against the concentration of AM-2201 to determine the EC50 (the concentration of AM-2201 that produces 50% of the maximal response).

Signaling Pathways and Visualizations

AM-2201, as a cannabinoid receptor agonist, primarily initiates signaling through Gi/o-coupled proteins. The activation of these pathways leads to a cascade of intracellular events.

Activation of the CB1 receptor by AM-2201 typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.



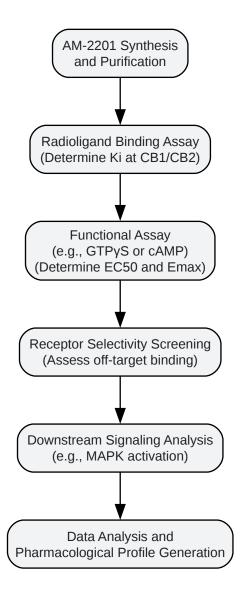


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Caption: AM-2201 activates the CB1 receptor, leading to G-protein modulation of downstream effectors.

The general workflow for characterizing the pharmacological profile of a compound like AM-2201 in vitro involves a series of sequential assays.





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Caption: A typical experimental workflow for the in vitro pharmacological characterization of AM-2201.

Conclusion

AM-2201 is a high-affinity, high-efficacy agonist at both CB1 and CB2 receptors. Its pharmacological profile has been well-characterized through a variety of in vitro assays, which consistently demonstrate its potent activity. The primary mechanism of action involves the activation of Gi/o-protein signaling cascades, leading to the modulation of several key intracellular effectors. The data and protocols presented in this guide provide a foundational



understanding for further research into the physiological and toxicological effects of AM-2201 and related synthetic cannabinoids.

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